

Technical Guide: Physicochemical Properties and Synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-[(4-Chlorophenyl)sulfanyl]aniline**

Cat. No.: **B1348306**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and synthetic methodologies for the chemical compound **2-[(4-chlorophenyl)sulfanyl]aniline**. This aniline derivative is a key intermediate in the synthesis of various organic molecules, including fungicides.

Core Compound Data

The fundamental quantitative data for **2-[(4-chlorophenyl)sulfanyl]aniline** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ CINS	[1] [2]
Molecular Weight	235.73 g/mol	[1] [3]
IUPAC Name	2-[(4-chlorophenyl)sulfanyl]aniline	[1] [2]
CAS Number	37750-29-1	[1] [2] [4]
Canonical SMILES	C1=CC=C(C(=C1)N)SC2=CC=C(C=C2)Cl	[1]
Boiling Point	371.6°C at 760 mmHg	[1]

Experimental Protocols: Synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline

The synthesis of **2-[(4-chlorophenyl)sulfanyl]aniline** can be achieved through various routes. Below are detailed methodologies from patented experimental protocols.

Method 1: Synthesis from 9-Fluorenone

This process involves a four-step reaction sequence starting from 9-fluorenone: ring opening, chlorination, amidation, and rearrangement degradation. This method avoids the use of expensive raw materials and catalysts.

Step 1: Ring Opening of 9-Fluorenone

- 9-fluorenone is added to a solvent such as trimethylbenzene.
- An alkali, like potassium hydroxide or sodium hydroxide, is added (1.5-2 times the molar amount of 9-fluorenone).
- The mixture is heated and refluxed for at least 8 hours.
- After cooling, water is added, and the organic layer is removed.

- The aqueous layer is acidified with hydrochloric acid to a pH of 1-2.
- The product, 2-phenylbenzoic acid, is extracted with dichloroethane.

Step 2: Chlorination

- The dichloroethane solution of 2-phenylbenzoic acid is dried with anhydrous sodium sulfate.
- A catalyst, such as antimony trichloride, is added, and the mixture is heated to 60°C.
- The reactor is purged with nitrogen, and then chlorine gas is introduced to perform the chlorination reaction, yielding 2-(4-chlorophenyl) benzoyl chloride.

Step 3 & 4: Ammoniation and Rearrangement

- Redundant chlorine is removed by introducing nitrogen.
- The mixture is cooled to room temperature, and ammonia is introduced.
- After the reaction is complete, the solvent is removed by distillation under reduced pressure.
- Sodium hypochlorite solution is added to the residue and stirred at room temperature for 6 hours to induce Hofmann rearrangement, yielding the final product, 2-(4-chlorophenyl)aniline. The product content reaches over 98% with a total yield of over 75%.

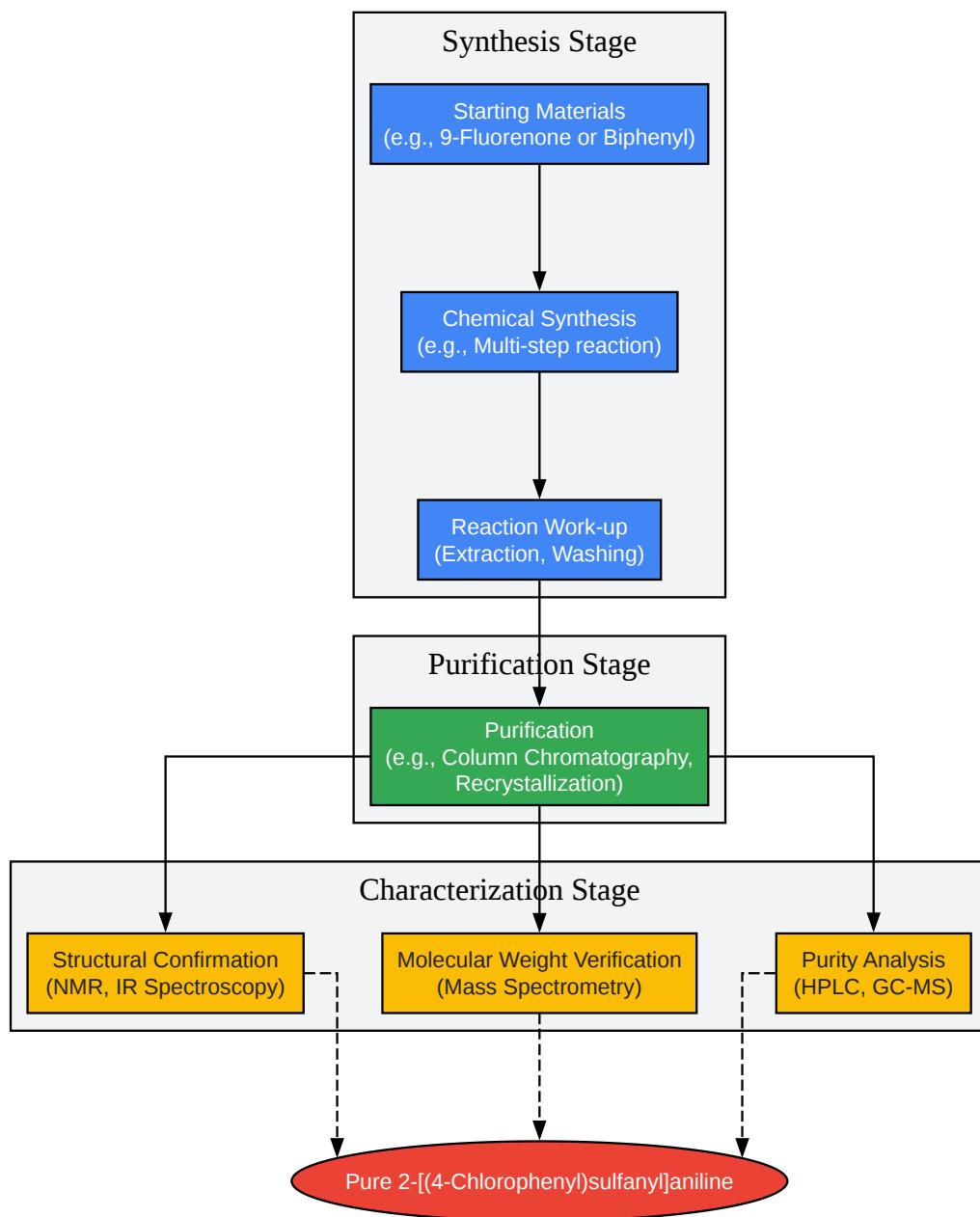
Method 2: Synthesis from Biphenyl

This alternative route begins with biphenyl and proceeds through nitration, chlorination, and reduction steps.

Step 1: Nitration of Biphenyl

- Biphenyl is reacted with a nitrating agent, typically a mixed solution of diacetyl oxide and nitric acid, in an acetic acid solvent.
- The reaction is conducted at a temperature of 5-50°C under normal pressure for 10-20 hours to produce 2-nitrobiphenyl.

Step 2: Chlorination of 2-Nitrobiphenyl


- The 2-nitrobiphenyl is chlorinated using chlorine gas with iron as a catalyst and chlorobenzene as the solvent.
- The reaction is carried out at 90-110°C for 10-25 hours to yield 2-(4'-chlorophenyl)-nitrobiphenyl.

Step 3: Reduction to **2-[(4-Chlorophenyl)sulfanyl]aniline**

- The resulting 2-(4'-chlorophenyl)-nitrobiphenyl is reduced to the final product, 2-(4'-chlorophenyl)-aniline.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a small organic molecule like **2-[(4-chlorophenyl)sulfanyl]aniline**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, purification, and characterization of **2-[(4-Chlorophenyl)sulfanyl]aniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 2-[(4-Chlorophenyl)thio]aniline | CymitQuimica [cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthesis of 2-[(4-Chlorophenyl)sulfanyl]aniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348306#2-4-chlorophenyl-sulfanyl-aniline-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com